9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C18H13BrN2O2S and its molecular weight is 401.28. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds with Antiviral Activity
A study by Flefel et al. (2012) explored the synthesis of novel pyrazole, pyridazinone, oxadiazole, triazole, thiazolidine, and thioxopyrimidine derivatives based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone. Several of these compounds showed promising antiviral activity against the avian influenza virus (H5N1), with significant effects confirmed by plaque reduction assay on Madin-Darby canine kidney cells. This research suggests that similar heterocyclic compounds could be explored for antiviral properties (Flefel et al., 2012).
Novel Alkaloids with Antiviral Properties
In another study, Wang et al. (2014) isolated a new alkaloid, 2-(furan-2-yl)-6-(2S,3S,4-trihydroxybutyl)pyrazine, along with 12 known compounds from the fermentation broth of an endophytic actinomycete, Jishengella endophytica 161111. Compounds from this study exhibited activity against the influenza A virus subtype H1N1, indicating the potential of furan and pyrazine derivatives in the development of antiviral drugs (Wang et al., 2014).
Properties
IUPAC Name |
9-bromo-5-(furan-2-yl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c19-11-5-6-15-12(9-11)14-10-13(17-4-2-8-24-17)20-21(14)18(23-15)16-3-1-7-22-16/h1-9,14,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREJKRONEZOCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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